9,9'-Spirobi[9H-fluorene], 2,2',7,7'-tetrakis([1,1'-biphenyl]-4-yl)-
Description
9,9'-Spirobi[9H-fluorene] (SBF) derivatives are pivotal in organic electronics due to their rigid spiro-core, high thermal stability (melting point: 202°C, boiling point: 474.9°C), and tunable optoelectronic properties . The compound 2,2',7,7'-tetrakis([1,1'-biphenyl]-4-yl)-9,9'-spirobi[9H-fluorene] is distinguished by its extended π-conjugation and steric hindrance from biphenyl substituents, enhancing charge transport and reducing aggregation in devices. Key applications include hole-transport materials (HTMs) in perovskite solar cells (PSCs) , host materials in organic light-emitting diodes (OLEDs) , and non-fullerene acceptors in organic photovoltaics (OPVs) .
Properties
IUPAC Name |
2,2',7,7'-tetrakis(4-phenylphenyl)-9,9'-spirobi[fluorene] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H48/c1-5-13-49(14-6-1)53-21-29-57(30-22-53)61-37-41-65-66-42-38-62(58-31-23-54(24-32-58)50-15-7-2-8-16-50)46-70(66)73(69(65)45-61)71-47-63(59-33-25-55(26-34-59)51-17-9-3-10-18-51)39-43-67(71)68-44-40-64(48-72(68)73)60-35-27-56(28-36-60)52-19-11-4-12-20-52/h1-48H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQUGSCGBGIJDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=C(C=C3)C5=C(C46C7=C(C=CC(=C7)C8=CC=C(C=C8)C9=CC=CC=C9)C1=C6C=C(C=C1)C1=CC=C(C=C1)C1=CC=CC=C1)C=C(C=C5)C1=CC=C(C=C1)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H48 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583255 | |
| Record name | 2,2',7,7'-Tetra([1,1'-biphenyl]-4-yl)-9,9'-spirobi[fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
925.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171408-93-8 | |
| Record name | 2,2',7,7'-Tetra([1,1'-biphenyl]-4-yl)-9,9'-spirobi[fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Cyclization of Fluorenol Derivatives
The spiro core is classically synthesized via acid-mediated dehydration of 9-hydroxy-9-(2-biphenyl)fluorene derivatives. For instance, refluxing 2-bromo-9-hydroxy-9-(2-biphenyl)fluorene in acetic acid (15 mol/L) with HCl (12 mol/L) for 2 hours yields 2-bromo-9,9'-spirobi[9H-fluorene] with 63% efficiency after recrystallization. This method leverages Brønsted acid catalysis to induce cyclization, forming the spiro junction through intramolecular electrophilic aromatic substitution.
Reaction Conditions:
Lithiation-Mediated Spirocyclization
Alternative protocols employ lithiation to generate biphenyl anions, which subsequently react with fluorenone derivatives. For example, 2-fluorobiphenyl undergoes lithiation with metallic lithium in tetrahydrofuran (THF) under inert conditions, forming 2-biphenyllithium . This intermediate reacts with 2,7-dibromo-9H-fluoren-9-one to produce the spiro core after hydrolysis and acid-catalyzed ring closure.
Advantages:
- Avoids stoichiometric Brønsted acids.
- Enables modular substitution patterns via fluorenone functionalization.
Limitations:
- Requires stringent anhydrous and oxygen-free conditions.
- Limited scalability due to pyrophoric reagents.
Functionalization with Tetrakis-Biphenyl Groups
Suzuki-Miyaura Cross-Coupling
The tetrakis-biphenyl groups are installed via palladium-catalyzed coupling between brominated spirobifluorene intermediates and biphenylboronic acids. A representative procedure involves:
Spirobifluorene Bromination:
Cross-Coupling:
Optimized Conditions:
- Catalyst: Pd(PPh$$ _3 $$)$$ _4 $$ (1.5 mol%)
- Base: K$$ _2 $$CO$$ _3 $$ (10 equiv)
- Solvent: THF/water (3:1 v/v)
- Temperature: 105°C, 8.5 hours.
Characterization Data:
Kumada-Tamao-Corriu Coupling
Grignard reagents derived from bromobiphenyls offer an alternative pathway. For instance, 2-bromo-1,1'-biphenyl reacts with magnesium in THF to form the Grignard intermediate, which couples with 2,7-dibromo-9H-fluoren-9-one under Pd catalysis. Subsequent acid treatment yields the spiro core, which is further functionalized via additional coupling steps.
Key Considerations:
- Requires pre-formed Grignard reagents.
- Sensitive to steric hindrance, limiting applicability for bulky substituents.
Comparative Analysis of Methodologies
Challenges and Optimization Strategies
- Steric Hindrance: The spiro core’s rigidity complicates biphenyl group installation. Using bulky phosphine ligands (e.g., P(t-Bu)$$ _3 $$) improves catalyst longevity.
- Solvent Effects: Polar aprotic solvents (DMF, THF) enhance solubility of intermediates, while dioxane/water mixtures accelerate Suzuki couplings.
- Purification: Silica gel chromatography with hexane/ethyl acetate (10:1) effectively isolates the target compound.
Chemical Reactions Analysis
Types of Reactions
9,9’-Spirobi[9H-fluorene], 2,2’,7,7’-tetrakis([1,1’-biphenyl]-4-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents.
Reduction: Typically involves the use of reducing agents like lithium aluminum hydride.
Substitution: Commonly occurs with halogenated derivatives under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydrofluorene compounds .
Scientific Research Applications
9,9’-Spirobi[9H-fluorene], 2,2’,7,7’-tetrakis([1,1’-biphenyl]-4-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential use in bioimaging and biosensing due to its fluorescent properties.
Medicine: Explored for drug delivery systems and as a component in diagnostic tools.
Industry: Widely used in the production of OLEDs, perovskite solar cells, and other organic electronic devices.
Mechanism of Action
The mechanism of action of 9,9’-Spirobi[9H-fluorene], 2,2’,7,7’-tetrakis([1,1’-biphenyl]-4-yl)- involves its ability to transport charge efficiently due to its spiro linkage. This unique structure allows for high thermal stability and prevents crystallization, which is crucial for maintaining the performance of electronic devices. The molecular targets and pathways involved include interactions with charge transport materials and the stabilization of amorphous states .
Comparison with Similar Compounds
Hole-Transport Materials (HTMs)
Spiro-based HTMs are benchmark materials due to their amorphous morphology and balanced charge mobility. Key comparisons:
Host Materials in OLEDs
Fluorinated and heteroatom-substituted SBF derivatives enhance triplet energy levels ($E_T$) and carrier balance:
Non-Fullerene Acceptors in OPVs
SBF derivatives with perylenediimide (PDI) units compete with fullerene acceptors:
| Compound Name | Structure | LUMO (eV) | Absorption Range (nm) | PCE in OPVs | Reference |
|---|---|---|---|---|---|
| SBF-PDI4 | Four PDI units at SBF core | -4.11 | 450–550 | Under study | |
| PCBM | Fullerene derivative | -4.0 | 300–400 | ~5–8% |
Structural Derivatives for Porous Networks
SBF’s spiro-core resists close packing, enabling high-porosity frameworks:
- Key Findings: Hydroxy-substituted SBF achieves 43% porosity, outperforming non-spiro analogs . Brominated derivatives (Br₄-SBF) form fragmented nanowires, limiting structural robustness .
Biological Activity
The compound 9,9'-Spirobi[9H-fluorene], 2,2',7,7'-tetrakis([1,1'-biphenyl]-4-yl)- is a member of the spirobifluorene family, which has garnered attention for its potential applications in organic electronics and biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 9,9'-Spirobi[9H-fluorene], 2,2',7,7'-tetrakis([1,1'-biphenyl]-4-yl)- can be represented as follows:
This compound features a spirobifluorene core with multiple biphenyl substituents that enhance its electronic properties.
Biological Activity Overview
Research indicates that spirobifluorenes exhibit a range of biological activities including anti-cancer properties and interactions with various cellular pathways. The following sections detail specific findings related to the biological activity of this compound.
1. Anticancer Activity
One significant area of research involves the compound's potential as an anticancer agent. Studies have shown that derivatives of spirobifluorene can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death.
- Case Study : A study demonstrated that a related spirobifluorene derivative significantly reduced the viability of MCF-7 breast cancer cells after 72 hours of treatment, indicating its potential as a therapeutic agent against breast cancer .
2. Sirtuin Inhibition
Sirtuins are a family of proteins involved in cellular regulation and have been implicated in cancer and other diseases. Research has identified that certain spirobifluorene derivatives can selectively inhibit SIRT2:
- Inhibitory Profile : One derivative exhibited an IC50 value of 1.95 µM against SIRT2, showcasing its potential as a selective inhibitor .
- Biological Implications : Inhibition of SIRT2 leads to increased acetylation of target proteins such as α-tubulin, which may affect microtubule dynamics and cellular functions .
Data Tables
The following table summarizes key biological activities and findings related to the compound:
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer Activity | Reduced viability in MCF-7 cells | |
| SIRT2 Inhibition | IC50 = 1.95 µM | |
| Apoptosis Induction | Induces apoptosis in cancer cell lines |
Mechanisms and Pathways
The biological activity of 9,9'-Spirobi[9H-fluorene], 2,2',7,7'-tetrakis([1,1'-biphenyl]-4-yl)- is thought to involve multiple cellular pathways:
- Cell Cycle Regulation : Modulation of cyclins and cyclin-dependent kinases (CDKs) leading to cell cycle arrest.
- Signal Transduction : Interaction with growth factor receptors and downstream signaling cascades.
Q & A
Basic: What synthetic challenges are encountered in preparing tetra-substituted spirobifluorene derivatives, and how can they be addressed?
Answer:
Tetra-substitution at the 2,2',7,7'-positions of the spirobifluorene core requires precise control of reaction conditions. For example, bromination of the core (e.g., 2,2',7,7'-tetrabromo-9,9'-spirobi[9H-fluorene]) often faces issues like over-bromination or poor solubility of intermediates. Using chloroform instead of THF during bromination reduces dibromination byproducts . Palladium-catalyzed Suzuki coupling with boronic esters is preferred for introducing aryl groups, but solubility challenges arise with Li⁺ bases; instead, CH₃COOK is used to stabilize intermediates .
Basic: What spectroscopic and crystallographic methods are critical for characterizing spirobifluorene derivatives?
Answer:
¹³C-NMR (e.g., 100 MHz in CDCl₃) confirms substitution patterns by resolving distinct carbon environments, such as biphenyl or pyrenyl substituents . X-ray crystallography is essential for determining molecular packing and porosity. For example, derivatives with hydrogen-bonding sites (e.g., 2,2',7,7'-tetra(acetamido)-spirobifluorene) form open networks with 33% porosity, validated by crystallographic data .
Advanced: How can spirobifluorene derivatives be engineered to achieve high porosity in hydrogen-bonded networks?
Answer:
The spirobifluorene core’s cruciform geometry intrinsically resists close packing, enabling porosity >60% when functionalized with directional groups like hydroxyls or triazines. For instance:
- 2,2',7,7'-tetrasubstituted tetrakis(triaminotriazine) : 75% porosity via π-stacking and hydrogen bonding .
- 3,3',6,6'-tetrahydroxy derivatives : 43% porosity via C–H∙∙∙O interactions .
Substituent positioning (2,2',7,7' vs. 3,3',6,6') significantly impacts network architecture, with meta-substituted nitrophenyl groups reducing porosity to 28% due to π-stacking .
Advanced: How do substituent positions (2,2',7,7' vs. 3,3',6,6') influence crystallographic porosity and guest inclusion?
Answer:
- 2,2',7,7'-substitution : Maximizes spatial separation of functional groups, favoring directional interactions (e.g., hydrogen bonding) over π-stacking. This yields porosities up to 75% .
- 3,3',6,6'-substitution : Proximity of substituents promotes π-stacking, reducing porosity (e.g., 28% for tetrakis(4-hydroxyphenyl)methane derivatives) . Contradictions in porosity values across studies often arise from competing intermolecular forces, requiring crystallographic validation .
Advanced: What role do spirobifluorene derivatives play in perovskite solar cells, and how can their hole transport properties be optimized?
Answer:
Derivatives like Spiro-OMeTAD (N2,N2',N7,N7'-octakis(4-methoxyphenyl)-spirobifluorene) act as hole-transport materials (HTMs) due to their high thermal stability and tunable HOMO levels. Key optimizations include:
- Substituent design : Methoxy groups enhance hole mobility by lowering HOMO levels (-5.1 eV) .
- Doping : Li-TFSI and tBP additives improve conductivity but require stability studies under operational conditions .
Basic: What strategies mitigate solubility issues during palladium-catalyzed coupling reactions of spirobifluorene precursors?
Answer:
- Boronic ester intermediates : Improve solubility and stability compared to boronic acids. For example, tetra-substituted boronate esters (e.g., 2,2'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-spirobifluorene) enable efficient Suzuki coupling .
- Solvent selection : Chloroform enhances reaction yields over THF by minimizing side reactions during bromination .
Advanced: How can discrepancies in porosity data across studies be systematically analyzed?
Answer:
Discrepancies often stem from:
- Crystallization conditions : Solvent choice and temperature affect network formation.
- Substituent electronic effects : Electron-withdrawing groups (e.g., nitro) reduce π-stacking compared to cyano groups .
- Quantitative metrics : Porosity calculations must standardize guest inclusion vs. void volume. Cross-validation with gas adsorption (BET) and crystallography is recommended .
Basic: What are the thermal stability and solubility properties of spirobifluorene derivatives, and how do they impact material applications?
Answer:
- Thermal stability : The spirobifluorene core exhibits stability up to 259°C, suitable for optoelectronic devices .
- Solubility : Insolubility in water but solubility in chlorinated solvents (e.g., chloroform) enables solution processing for thin-film applications .
Advanced: What strategies enhance the photoresponse of spirobifluorene-based materials in excitonic solar cells?
Answer:
- Cascade energy transfer : Spiro-TBT derivatives with thiophene-benzo[c][1,2,5]thiadiazole units enable resonant energy transfer, improving light absorption .
- Morphology control : Annealing processes optimize film crystallinity, reducing recombination losses .
Advanced: How does swift heavy ion irradiation influence the polymerization of ethynyl-substituted spirobifluorenes?
Answer:
Ion irradiation (e.g., 100 MeV Au ions) induces solid-state polymerization of ethynyl groups, forming conductive nanowires. This method bypasses solvent limitations and enables nanoscale patterning for organic electronics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
